molecular formula C12H12ClN B13144009 4-Chloro-7-isopropylquinoline CAS No. 178984-47-9

4-Chloro-7-isopropylquinoline

Cat. No.: B13144009
CAS No.: 178984-47-9
M. Wt: 205.68 g/mol
InChI Key: APTQSNFXXHHZBT-UHFFFAOYSA-N
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Description

4-Chloro-7-isopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their wide range of biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-isopropylquinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with isopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-isopropylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4- or 7-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinolines .

Scientific Research Applications

4-Chloro-7-isopropylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-7-isopropylquinoline involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits the synthesis of nucleic acids in bacteria, leading to cell death. In antimalarial applications, it interferes with the parasite’s ability to detoxify heme, resulting in the accumulation of toxic heme derivatives and parasite death .

Comparison with Similar Compounds

    4-Chloroquinoline: Lacks the isopropyl group, resulting in different chemical properties.

    7-Chloroquinoline: Lacks the chlorine atom at the 4-position, affecting its reactivity.

    4,7-Dichloroquinoline: Contains two chlorine atoms, making it more reactive in substitution reactions.

Uniqueness: 4-Chloro-7-isopropylquinoline is unique due to the presence of both a chlorine atom and an isopropyl group, which enhances its chemical stability and biological activity compared to other quinoline derivatives .

Properties

CAS No.

178984-47-9

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

4-chloro-7-propan-2-ylquinoline

InChI

InChI=1S/C12H12ClN/c1-8(2)9-3-4-10-11(13)5-6-14-12(10)7-9/h3-8H,1-2H3

InChI Key

APTQSNFXXHHZBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=NC=CC(=C2C=C1)Cl

Origin of Product

United States

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